molecular formula C32H58N6O5 B067612 Tasidotin CAS No. 192658-64-3

Tasidotin

Cat. No.: B067612
CAS No.: 192658-64-3
M. Wt: 606.8 g/mol
InChI Key: QMCOCIWNMHBIIA-LROMGURASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Tasidotin (ILX-651) is a synthetic derivative of the marine depsipeptide dolastatin-15, primarily developed for its antitumor properties. This compound exhibits unique biological activities, particularly through its interaction with microtubules, which are crucial for cell division. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound's primary mechanism involves the modulation of microtubule dynamics rather than direct inhibition of tubulin polymerization. Key findings include:

  • Inhibition of Cell Proliferation : this compound inhibited the proliferation of MCF7/GFP breast cancer cells with an IC(50) of 63 nmol/L and mitosis with an IC(50) of 72 nmol/L .
  • Microtubule Dynamics : It weakly inhibited tubulin polymerization (IC(50) ~30 μmol/L) but significantly suppressed dynamic instability at microtubule plus ends, reducing the shortening rate and increasing catastrophe frequency .
  • Metabolite Activity : The major intracellular metabolite, this compound C-carboxylate, was found to be 10 to 30 times more potent than this compound itself in altering microtubule dynamics .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated across several studies:

  • Half-Life : this compound exhibits a biphasic plasma concentration decline with an effective half-life of approximately 55 minutes .
  • Excretion : About 11% of the administered dose is excreted unchanged in urine .
  • Dose Escalation Studies : In various phase I trials, doses ranged from 7.8 to 62.2 mg/m², with neutropenia identified as the principal dose-limiting toxicity .

Antitumor Efficacy

This compound has demonstrated broad antitumor activity across various cancer types:

Cancer TypeObserved ResponseIC(50) (nmol/L)
Breast CarcinomaInhibition of MCF7 cells63
Ovarian CarcinomaPotent activity<100
Prostate CarcinomaSignificant inhibition<100
MelanomaNotable responses<100

In preclinical models, this compound has shown complete tumor regression in human breast carcinoma and melanoma xenograft models, indicating its potential effectiveness against solid tumors .

Case Studies

Several clinical trials have highlighted this compound's efficacy and safety profile:

  • Phase I Study in Advanced Solid Tumors :
    • Participants : 30 patients treated with varying doses.
    • Results : Stable disease observed in 31% of participants; median duration on study for stable disease was 99.5 days .
  • Neutropenia as a Dose-Limiting Toxicity :
    • Neutropenia was prevalent at higher doses (36.3 mg/m²), leading to dose adjustments in multiple patients .
  • Clinical Outcomes :
    • A patient with melanoma metastatic to liver and bone achieved a complete response after multiple courses of this compound .

Properties

CAS No.

192658-64-3

Molecular Formula

C32H58N6O5

Molecular Weight

606.8 g/mol

IUPAC Name

(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C32H58N6O5/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39)/t22-,23-,24-,25-,26-/m0/s1

InChI Key

QMCOCIWNMHBIIA-LROMGURASA-N

SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C

sequence

VVVPP

Synonyms

BSF 223651
BSF-223651
BSF223651
ILX 651
ILX-651
ILX651
LU 223651
LU-223651
LU223651
syn-D cpd
synthadotin
tasidotin
tasidotin hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tasidotin
Reactant of Route 2
Reactant of Route 2
Tasidotin
Reactant of Route 3
Reactant of Route 3
Tasidotin
Reactant of Route 4
Reactant of Route 4
Tasidotin
Reactant of Route 5
Reactant of Route 5
Tasidotin
Reactant of Route 6
Reactant of Route 6
Tasidotin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.